N-(2,4-difluorophenyl)benzenesulfonamide chemical properties and stability
N-(2,4-difluorophenyl)benzenesulfonamide chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of N-(2,4-difluorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-difluorophenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The incorporation of a 2,4-difluorophenyl moiety is a common strategy in modern drug design aimed at modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity[1]. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of the molecule, impacting its reactivity and biological activity.
This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and stability profile of N-(2,4-difluorophenyl)benzenesulfonamide. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Physicochemical and Spectroscopic Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The properties of N-(2,4-difluorophenyl)benzenesulfonamide are summarized below. Spectroscopic data, while not available for the exact compound from the provided search results, can be inferred from closely related analogs.
Table 1: Physicochemical Properties of N-(2,4-difluorophenyl)benzenesulfonamide and Related Analogs
| Property | Value | Source / Note |
| Molecular Formula | C₁₂H₉F₂NO₂S | Calculated |
| Molecular Weight | 285.27 g/mol | Calculated |
| Melting Point (°C) | Not available | Data for N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is ~115°C[3]. Data for 4-Fluorobenzenesulfonamide is 124-127°C[4]. |
| LogP (Octanol/Water) | ~3.5 | Estimated based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide (LogP 3.5281)[5]. |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |
| Hydrogen Bond Donors | 1 | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |
| Hydrogen Bond Acceptors | 2 | Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5]. |
Spectroscopic Characterization: The identity and purity of N-(2,4-difluorophenyl)benzenesulfonamide are typically confirmed using a suite of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzenesulfonyl and the 2,4-difluorophenyl rings. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns[6].
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretching (around 1370-1310 cm⁻¹ and 1180-1140 cm⁻¹, respectively), and C-F stretching vibrations[7][8].
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Synthesis and Purification
The synthesis of N-aryl sulfonamides is a robust and well-documented chemical transformation[1]. The primary method for preparing N-(2,4-difluorophenyl)benzenesulfonamide involves the nucleophilic substitution reaction between benzenesulfonyl chloride and 2,4-difluoroaniline.
General Reaction Scheme
The reaction proceeds via the attack of the nucleophilic nitrogen atom of 2,4-difluoroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction[1].
Caption: General synthesis scheme for N-(2,4-difluorophenyl)benzenesulfonamide.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for sulfonamide synthesis[1][9][10].
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred aniline solution over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N-(2,4-difluorophenyl)benzenesulfonamide[9][10].
Chemical Reactivity and Stability
Understanding the stability of a potential drug candidate under various environmental conditions is a critical component of pharmaceutical development[11]. Stability testing ensures the safety, efficacy, and shelf-life of the final drug product[12].
Reactivity Profile
The N-(2,4-difluorophenyl)benzenesulfonamide molecule possesses several key reactive features:
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Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions, such as alkylation or acylation[13].
-
Aromatic Rings: Both the benzenesulfonyl and difluorophenyl rings are susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the sulfonyl group and the fluorine atoms makes such reactions challenging.
-
Sulfur Center: The sulfur atom is in its highest oxidation state (+6) and is generally stable. However, under harsh reductive conditions, cleavage of the S-N or S-C bonds can occur.
Stability Under Stress Conditions
Table 2: Projected Stability of N-(2,4-difluorophenyl)benzenesulfonamide under Stress Conditions
| Condition | Stressor | Expected Outcome | Potential Degradation Pathway |
| Acidic | 0.1 M HCl, 60 °C | Likely to be stable, but prolonged exposure may lead to slow hydrolysis. | Hydrolysis of the S-N bond to yield benzenesulfonic acid and 2,4-difluoroaniline[14][16]. |
| Basic | 0.1 M NaOH, 60 °C | Susceptible to hydrolysis. | Base-catalyzed hydrolysis of the S-N bond[14]. |
| Oxidative | 1-3% H₂O₂, RT | Generally stable. The sulfur atom is already in its highest oxidation state. | Minimal degradation expected. The aromatic rings could undergo minor oxidation under harsh conditions[14]. |
| Thermal | 80 °C (dry heat) | Expected to be highly stable as a solid. N-sulfonyl compounds can be stable up to 180°C[3]. | Minimal degradation. |
| Photolytic | 1.2 M Lux·h | May exhibit some sensitivity to light, a common trait for aromatic compounds. | Photolytic cleavage of the S-N or S-C bonds[17]. |
Potential Degradation Pathways
The primary degradation pathway for sulfonamides involves the cleavage of the sulfonamide (S-N) bond. This can be initiated by hydrolysis under acidic or basic conditions. Another potential pathway involves the cleavage of the carbon-sulfur (C-S) bond, which separates the phenylsulfonyl group from the nitrogen substituent[15][16]. In the environment, microbial degradation can also occur, often initiated by desulfonation[16].
Caption: Key factors influencing the stability of N-(2,4-difluorophenyl)benzenesulfonamide.
Crystallography and Molecular Structure
Single-crystal X-ray diffraction studies of related N-aryl benzenesulfonamides reveal important structural details. In compounds like N-(2,4-Dichlorophenyl)benzenesulfonamide, the molecule is typically not planar. The two aromatic rings are tilted relative to each other, with dihedral angles often ranging from 44° to 75°[9][10]. The geometry around the sulfonamide nitrogen atom is generally trigonal planar, implying sp² hybridization[18].
In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. A common motif is the formation of inversion dimers through pairs of N-H···O=S hydrogen bonds, which link adjacent molecules[9][10]. Intramolecular hydrogen bonds, such as N-H···Cl in chlorinated analogs, can also be observed and influence the overall conformation[9][10]. These structural features are crucial for understanding solid-state properties, solubility, and interactions with biological targets.
Conclusion
N-(2,4-difluorophenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, combining the proven sulfonamide pharmacophore with the modulating effects of fluorine substitution. Its synthesis is straightforward via standard nucleophilic substitution. The compound is expected to exhibit good thermal and oxidative stability, though it may be susceptible to hydrolysis under strongly acidic or basic conditions and potential photodegradation. A thorough understanding of these chemical properties and stability limitations is paramount for its successful development and application in scientific research and drug discovery.
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